2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid is a small molecule inhibitor of the mycobacterial GyrB domain. [] This compound is a derivative of pyrrolamide, a known inhibitor of DNA gyrase. [] It exhibits potent antitubercular activity, making it a promising candidate for the development of new tuberculosis treatments. []
The synthesis of 2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid (compound 24 in the cited study) is described as a multi-step process involving molecular modeling and synthetic chemistry techniques. [] The process begins with an initial hit compound, (E)-5-(5-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)furan-2-yl)isophthalic acid (compound 5). [] This compound is then structurally modified through a series of reactions to optimize its inhibitory activity against the GyrB enzyme. [] Specific details of the synthetic steps and reaction conditions are not explicitly provided in the source. []
While a detailed analysis of the molecular structure is not explicitly provided, the research highlights specific structural features crucial for its inhibitory activity. [] The presence of a cyano group, a vinyl linker, and a benzimidazole ring system are all identified as key components contributing to the molecule's ability to bind to the GyrB ATPase domain. [] Additionally, the research suggests that the carboxylic acid group plays a role in interacting with the enzyme's active site. []
2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid acts by inhibiting the ATPase domain of DNA gyrase (GyrB) in Mycobacterium tuberculosis. [] This enzyme is essential for bacterial DNA replication and transcription. [] By binding to the ATP binding site of GyrB, this compound disrupts the enzyme's function, ultimately leading to the inhibition of bacterial growth. []
The primary application of 2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]benzoic acid identified in the research is its potential as an antitubercular agent. [] By inhibiting the essential bacterial enzyme GyrB, this compound demonstrates potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [] Its efficacy against purified GyrB enzyme and the H37Rv strain of M. tuberculosis highlights its potential for development into a novel therapeutic option for this infectious disease. []